methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound that features a unique combination of indole, pyrrole, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common approach includes:
Formation of the Indole Core: Starting from a suitable precursor, such as 2-chloroaniline, the indole core can be synthesized through a Fischer indole synthesis.
Pyrrole Ring Construction: The pyrrole ring can be constructed via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrrole rings, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the chloro and methoxy substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole or pyrrole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s structural features suggest potential biological activity. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
Due to its potential biological activity, this compound could be explored for therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial agents.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, dyes, or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The exact mechanism of action would depend on the specific biological target. Generally, the compound could interact with enzymes or receptors, modulating their activity. The indole and pyrrole rings are known to engage in π-π stacking interactions and hydrogen bonding, which could facilitate binding to proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylate derivatives: These compounds share the indole core and exhibit similar biological activities.
Pyrrole-2-carboxylate derivatives: These compounds share the pyrrole core and are used in various chemical and biological applications.
Uniqueness
Methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C22H19ClN2O4 |
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Molecular Weight |
410.8 g/mol |
IUPAC Name |
methyl 4-(7-chloro-2-oxo-1,3-dihydroindol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C22H19ClN2O4/c1-11-16(22(27)29-3)18(20(24-11)12-7-4-5-10-15(12)28-2)17-13-8-6-9-14(23)19(13)25-21(17)26/h4-10,17,24H,1-3H3,(H,25,26) |
InChI Key |
LAOZCKPHOFCENS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC=CC=C2OC)C3C4=C(C(=CC=C4)Cl)NC3=O)C(=O)OC |
Origin of Product |
United States |
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